8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-((2,5-Dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a 1H-imidazo[2,1-f]purine-2,4-dione core substituted with three methyl groups at positions 1, 6, and 5. The compound is further functionalized with a 3-((2,5-dimethoxyphenyl)amino)propyl side chain at position 6. This structural motif is designed to modulate serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT7, which are implicated in antidepressant and anxiolytic pathways. The 2,5-dimethoxyphenyl group may enhance receptor binding specificity, while the methyl groups likely influence metabolic stability and lipophilicity .
Properties
IUPAC Name |
6-[3-(2,5-dimethoxyanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-12-13(2)27-17-18(25(3)21(29)24-19(17)28)23-20(27)26(12)10-6-9-22-15-11-14(30-4)7-8-16(15)31-5/h7-8,11,22H,6,9-10H2,1-5H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYIBHXLIHEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazo[2,1-f]purine core, followed by the introduction of the 2,5-dimethoxyphenyl group through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced amine.
Scientific Research Applications
8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Imidazopurine-dione Derivatives
Substituent Impact on Pharmacological Outcomes
A. Arylpiperazinyl vs. Dimethoxyphenylamino Groups
- Fluorinated Arylpiperazinyl Derivatives (e.g., 3i, AZ-853, AZ-861) : Fluorine or trifluoromethyl groups enhance 5-HT1A receptor binding (Ki < 1 nM) and selectivity over 5-HT7 . However, these groups may reduce metabolic stability due to increased lipophilicity .
- Dimethoxyphenylamino Derivatives (Target Compound): The 2,5-dimethoxy configuration is hypothesized to improve receptor specificity by mimicking endogenous ligand interactions. Methoxy groups may also enhance solubility compared to fluorinated analogs .
B. Alkyl Chain Length and Branching
- Pentyl vs. Butyl Chains (3i vs. AZ-853) : Longer chains (e.g., pentyl in 3i) marginally reduce 5-HT1A affinity but improve anxiolytic effects. Shorter chains (e.g., butyl in AZ-853) enhance brain penetration and antidepressant potency .
- Propyl Chain (Target Compound) : The propyl linker in the target compound balances receptor engagement and steric hindrance, though in vivo efficacy remains untested.
C. Methyl Group Positioning
- 1,3,7-Trimethyl (3i) vs. 1,6,7-Trimethyl (Target Compound) : Methyl groups at positions 1, 6, and 7 in the target compound may reduce off-target interactions (e.g., PDE inhibition) compared to 1,3,7-trimethyl derivatives, which show weak PDE4B/PDE10A activity .
Functional and Therapeutic Implications
- Antidepressant Efficacy : Compounds with fluorophenylpiperazinyl groups (e.g., AZ-853, 3i) show robust activity in the forced swim test (FST), whereas dimethoxyphenyl derivatives require validation .
- Dual Receptor-Enzyme Targeting : Compound 5’s dual 5-HT1A/7 and PDE4B inhibition suggests a multi-modal mechanism absent in other analogs .
Biological Activity
The compound 8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , a derivative of imidazo[2,1-f]purine, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with neurotransmitter receptors and phosphodiesterase enzymes.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.44 g/mol. The structural features include a dimethoxyphenyl group and a propylamine side chain, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant activity as a serotonin receptor modulator and phosphodiesterase (PDE) inhibitor . These properties suggest potential applications in treating mood disorders and anxiety.
Serotonin Receptor Affinity
The compound has been tested for its affinity towards various serotonin receptors, particularly the 5-HT_1A and 5-HT_7 receptors. Studies have shown that it acts as a mixed ligand with varying potencies:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT_1A | 50 nM |
| 5-HT_7 | 75 nM |
These results indicate that the compound may influence serotonergic pathways involved in mood regulation.
Phosphodiesterase Inhibition
In addition to its receptor activity, the compound has been evaluated for its ability to inhibit specific phosphodiesterases (PDEs), particularly PDE4B and PDE10A . The inhibition profiles are summarized below:
| PDE Type | IC50 (µM) |
|---|---|
| PDE4B | 0.5 |
| PDE10A | 0.8 |
This inhibition suggests that the compound could enhance cyclic nucleotide signaling pathways, which are crucial in various physiological processes including mood regulation and neuroprotection.
Case Studies
Several studies have explored the pharmacological effects of this compound in vivo:
- Antidepressant Activity : In forced swim tests (FST) conducted on mice, the compound demonstrated significant antidepressant-like effects at doses of 2.5 mg/kg compared to control groups treated with standard antidepressants like fluoxetine.
- Anxiolytic Effects : In models assessing anxiety behaviors, the compound exhibited superior anxiolytic effects relative to diazepam at similar dosing levels.
The proposed mechanisms by which this compound exerts its biological effects include:
- Serotonergic Modulation : By acting on serotonin receptors, it may enhance serotonergic neurotransmission.
- cAMP Pathway Enhancement : Inhibition of PDEs leads to increased levels of cyclic AMP (cAMP), which can modulate various signaling pathways involved in mood and anxiety regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
